molecular formula C9H14N2O2 B14863345 4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B14863345
M. Wt: 182.22 g/mol
InChI Key: AIOIKCRIOQGSRC-UHFFFAOYSA-N
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Description

4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound with a unique structure that includes a hydroxyazetidine ring and a tetrahydropyran ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of azetidine derivatives with tetrahydropyran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The hydroxyazetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The nitrile group may also play a role in binding to active sites of proteins, affecting their biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanotetrahydropyran: Shares the tetrahydropyran ring and nitrile group but lacks the hydroxyazetidine ring.

    Tetrahydro-2H-pyran-4-carbonitrile: Similar structure but without the hydroxyazetidine moiety.

Uniqueness

4-(3-hydroxyazetidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the hydroxyazetidine and tetrahydropyran rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(3-hydroxyazetidin-1-yl)oxane-4-carbonitrile

InChI

InChI=1S/C9H14N2O2/c10-7-9(1-3-13-4-2-9)11-5-8(12)6-11/h8,12H,1-6H2

InChI Key

AIOIKCRIOQGSRC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)N2CC(C2)O

Origin of Product

United States

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